molecular formula C24H18N4O3 B2764822 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one CAS No. 1291838-18-0

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one

カタログ番号: B2764822
CAS番号: 1291838-18-0
分子量: 410.433
InChIキー: FLWMHQNSZPRQOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one features a phthalazinone core substituted at position 2 with a phenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl moiety. This compound is of interest due to its structural similarity to pharmacologically active heterocycles, particularly in antimicrobial and enzyme inhibition applications .

特性

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-2-30-18-14-12-16(13-15-18)22-25-23(31-27-22)21-19-10-6-7-11-20(19)24(29)28(26-21)17-8-4-3-5-9-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWMHQNSZPRQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-ethoxybenzohydrazide, which is then reacted with a suitable nitrile to form the oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with a phthalazinone derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives or other substituted products.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds containing oxadiazole and phthalazine moieties exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, studies have shown that derivatives of oxadiazole can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

2. Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may inhibit the growth of both gram-positive and gram-negative bacteria. The incorporation of the oxadiazole ring is known to enhance the antimicrobial efficacy of similar compounds.

3. Anti-inflammatory Effects:
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one could be explored for therapeutic applications in inflammatory diseases.

Material Science Applications

1. Photophysical Properties:
The presence of the oxadiazole moiety in this compound contributes to interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to absorb light and emit fluorescence can be harnessed in developing efficient light-emitting materials.

2. Sensor Development:
Due to its electronic properties, the compound may also find applications in sensor technology, particularly in detecting environmental pollutants or biological markers. The sensitivity of oxadiazole derivatives to changes in their environment can be utilized for creating responsive sensor devices.

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study conducted by researchers at YB Chavan College of Pharmacy, a series of oxadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard treatments, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Screening
A recent investigation into the antimicrobial properties of similar compounds revealed that derivatives based on the oxadiazole structure showed potent activity against common pathogens such as E. coli and S. aureus. The mechanism was attributed to disruption of bacterial cell membranes .

作用機序

The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The phthalazinone moiety may also contribute to the compound’s biological activity by binding to DNA or proteins, disrupting their function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

4-Methoxyphenyl Substitution (CAS 1207014-04-7)
  • Structure : The methoxy (–OCH₃) group replaces ethoxy in 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one .
  • Molecular Weight : 396.406 g/mol (C₂₃H₁₆N₄O₃) vs. ~410.43 g/mol (estimated for ethoxy analog).
4-Methylphenyl Substitution (F990-0179)
  • Structure : 2-(4-Ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (F990-0179) replaces ethoxy with methyl (–CH₃).
  • Molecular Weight : 424.45 g/mol (C₂₅H₂₀N₄O₃).
3-Bromophenyl Substitution (CAS 1291862-31-1)
  • Structure : 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one introduces an electron-withdrawing bromine atom.
  • Impact : Bromine increases molecular weight (445.27 g/mol) and lipophilicity (logP), which may enhance blood-brain barrier penetration but risks off-target reactivity .

Core Structure Modifications

Benzimidazolone Core ( Compounds)
  • Examples: Compounds like 46 (4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) replace phthalazinone with benzimidazolone.
Propanoic Acid Derivative (CAS 500026-39-1)
  • Structure: 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid introduces a carboxylic acid (–COOH) side chain.
  • Impact : The acid group drastically increases solubility (logS) and enables ionic interactions, making it suitable for polar targets like enzymes .
Antimicrobial Activity ()
  • Compounds such as 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole demonstrate that electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency. The ethoxy group’s electron-donating nature may reduce efficacy against gram-negative pathogens compared to nitro analogs .
Enzyme Inhibition ()
  • The SphK2 inhibitor SLM6031434 (4-(octyloxy)-3-(trifluoromethyl)phenyl-substituted oxadiazole) highlights the importance of alkoxy chain length. Ethoxy’s shorter chain may reduce lipid membrane interaction compared to octyloxy but improve oral bioavailability .

Tabulated Comparison of Key Compounds

Compound Name / CAS Core Structure Oxadiazole Substituent Molecular Weight (g/mol) Key Properties
Target Compound Phthalazinone 4-Ethoxyphenyl ~410.43 Moderate lipophilicity, electron-donating
CAS 1207014-04-7 Phthalazinone 4-Methoxyphenyl 396.41 Higher metabolic stability
F990-0179 Phthalazinone 4-Methylphenyl 424.45 Enhanced hydrophobicity
CAS 1291862-31-1 Phthalazinone 3-Bromophenyl 445.27 High reactivity, potential toxicity
SLM6031434 () Pyrrolidine 4-Octyloxy-3-CF₃-phenyl N/A SphK2 inhibition, high logP
3-[3-(4-Ethoxyphenyl)-...propanoic acid Oxadiazole + acid 4-Ethoxyphenyl 262.27 High solubility, ionic interactions

生物活性

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H18N4O3C_{24}H_{18}N_{4}O_{3}, with a molecular weight of approximately 410.4 g/mol. The structure features an oxadiazole ring fused with a phthalazinone core, which is crucial for its biological activity.

The biological activity of oxadiazole derivatives often involves interaction with various molecular targets such as enzymes and receptors. The specific mechanism for this compound includes:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and A549 (lung cancer) cells. For instance, compounds in the oxadiazole class have shown IC50 values as low as 92.4 µM against multiple cancer types .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have previously demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi .
  • Anti-inflammatory Effects :
    • Research indicates that certain oxadiazole compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various oxadiazole derivatives, it was found that modifications to the phenyl groups significantly enhanced cytotoxicity against human cancer cell lines. Specifically, derivatives with ethoxy substitutions showed improved potency compared to their non-substituted counterparts .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of substituted oxadiazoles revealed that certain derivatives exhibited bactericidal effects surpassing traditional antibiotics like ciprofloxacin. The study highlighted the importance of structural modifications in enhancing bioactivity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell Lines/OrganismsIC50 (µM)
Compound AAnticancerHeLa92.4
Compound BAntimicrobialStaphylococcus aureus<10
Compound CAnti-inflammatoryIn vitro modelsN/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one?

  • Methodological Answer: The synthesis involves multi-step reactions. First, the oxadiazole ring is formed via cyclization of amidoximes or nitrile oxides under reflux in ethanol or dichloromethane. Subsequent coupling to the phthalazinone core requires catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. Temperature control (60–80°C) and solvent polarity adjustments (e.g., switching from DMF to THF) are critical for optimizing yields (>70%) and purity (>95%) .

Q. Which spectroscopic methods are recommended for structural characterization?

  • Methodological Answer: Use a combination of:

  • NMR (¹H, ¹³C, DEPT): To confirm proton environments and carbon frameworks, particularly distinguishing between oxadiazole (δ 8.2–8.5 ppm) and phthalazinone (δ 7.5–8.0 ppm) protons.
  • FT-IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for phthalazinone).
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., [M+H]⁺ at m/z 428.1234).
  • X-ray crystallography: For definitive structural elucidation, as demonstrated for analogous triazole-phthalazinone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance oxadiazole-phthalazinone coupling efficiency?

  • Methodological Answer: Apply Design of Experiments (DoE) to systematically vary:

  • Solvent polarity: Replace dichloromethane with acetonitrile or THF to improve solubility.
  • Catalyst loading: Test 1–5 mol% Pd(OAc)₂ for Suzuki-Miyaura coupling variants.
  • Temperature: Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time by 40% while maintaining >85% yield. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, 220 nm) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer:

  • Molecular docking validation: Use ensemble docking with multiple protein conformations (e.g., kinase ATP-binding pockets) and compare with experimental IC₅₀ values.
  • Adjust force fields: Incorporate explicit solvent models (e.g., TIP3P water) in MD simulations to account for solvation entropy.
  • Cross-validate with SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) to identify discrepancies arising from unmodeled protein flexibility .

Q. What methods determine the pKa and solubility profile under physiological conditions?

  • Methodological Answer:

  • Potentiometric titration: Use 0.05M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or tert-butyl alcohol. Calculate half-neutralization potentials (HNP) from mV vs. volume plots.
  • Shake-flask method: Quantify solubility via UV-Vis (λmax = 280 nm) in PBS buffers (pH 1.2–7.4). For analogs with ethoxyphenyl substituents, solubility shifts >2 log units at pH >6.5 .

Q. Which in vitro models assess cytochrome P450 inhibition potential?

  • Methodological Answer:

  • Human liver microsomes: Incubate with CYP isoform-specific probes (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).
  • LC-MS/MS quantification: Measure metabolite formation (e.g., 1'-OH midazolam) to calculate IC₅₀.
  • Time-dependent inhibition (TDI): Pre-incubate compound with NADPH for 30 min before adding substrate. For oxadiazole derivatives, CYP2C9 inhibition (IC₅₀ = 8.2 μM) requires DDI risk assessment .

Methodological Tables

Parameter Optimized Condition Reference
Oxadiazole cyclization solventEthanol (reflux, 6 h)
Coupling catalystDCC (1.2 eq, RT, 12 h)
Microwave-assisted synthesis100°C, 30 min, 85% yield
pKa determinationTBAH in tert-butyl alcohol (HNP = 215 mV)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。